Butyl prop-2-enoate;prop-2-enenitrile;styrene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

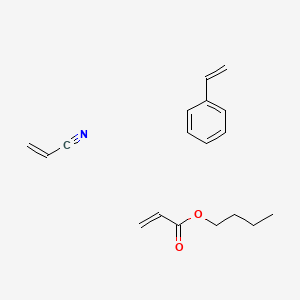

Butyl prop-2-enoate: , prop-2-enenitrile , and styrene are three distinct organic compounds with significant industrial and scientific applications. Butyl prop-2-enoate, also known as butyl acrylate, is a clear, colorless liquid with a sharp, pungent odor. It is used primarily in the production of polymers and copolymers. Prop-2-enenitrile, commonly known as acrylonitrile, is a colorless liquid with a pungent odor, used in the manufacture of plastics, synthetic rubber, and other chemicals. Styrene is a colorless, oily liquid that is a precursor to polystyrene and several copolymers.

Méthodes De Préparation

Butyl prop-2-enoate

Butyl prop-2-enoate is typically synthesized through the esterification of acrylic acid with n-butanol. This reaction is catalyzed by sulfuric acid, followed by neutralization, water washing, alcohol removal, and distillation to obtain the final product .

Prop-2-enenitrile

Prop-2-enenitrile is produced industrially through the ammoxidation of propylene. This process involves reacting propylene with ammonia and oxygen in the presence of a catalyst, typically bismuth phosphomolybdate, at high temperatures (400-500°C) and normal pressure .

Styrene

Styrene is produced by the dehydrogenation of ethylbenzene. This process involves heating ethylbenzene in the presence of a catalyst, such as iron oxide, at high temperatures (600-650°C) to produce styrene and hydrogen .

Analyse Des Réactions Chimiques

Butyl prop-2-enoate

Butyl prop-2-enoate undergoes polymerization reactions readily. It can be homopolymerized or copolymerized with other vinyl monomers such as ethylene, styrene, and vinyl acetate. The polymerization process is typically initiated by free radicals .

Prop-2-enenitrile

Prop-2-enenitrile can undergo various chemical reactions, including polymerization, hydrolysis, and addition reactions. It polymerizes easily, forming polyacrylonitrile, which is used in the production of synthetic fibers. Hydrolysis of prop-2-enenitrile yields acrylamide, which can further hydrolyze to acrylic acid .

Styrene

Styrene undergoes polymerization to form polystyrene, a widely used plastic. It can also participate in copolymerization reactions with other monomers such as butadiene and acrylonitrile to form various copolymers .

Applications De Recherche Scientifique

Butyl prop-2-enoate

Butyl prop-2-enoate is used in the production of polymers and copolymers, which are utilized in adhesives, sealants, coatings, and plastics. It is also used in the manufacture of inks, resins, caulks, and fibers .

Prop-2-enenitrile

Prop-2-enenitrile is a key raw material in the production of acrylic fibers, resins, and nitrile rubber. It is also used in the synthesis of adiponitrile, a precursor to nylon 6,6, and in the production of acrylamide and acrylic acid .

Styrene

Styrene is primarily used in the production of polystyrene, a versatile plastic used in packaging, insulation, and disposable containers. It is also used in the production of various copolymers, including styrene-butadiene rubber (SBR) and acrylonitrile-butadiene-styrene (ABS), which are used in automotive parts, appliances, and electronics .

Mécanisme D'action

Butyl prop-2-enoate

Butyl prop-2-enoate exerts its effects through polymerization, where the vinyl group undergoes free radical polymerization to form long polymer chains. The ester group provides flexibility and durability to the resulting polymers .

Prop-2-enenitrile

Prop-2-enenitrile acts as a monomer in polymerization reactions, forming polyacrylonitrile. The nitrile group can undergo hydrolysis to form amides and acids, which are useful in various chemical processes .

Styrene

Styrene polymerizes through a free radical mechanism to form polystyrene. The phenyl group in styrene provides rigidity and stability to the polymer chains .

Comparaison Avec Des Composés Similaires

Butyl prop-2-enoate

Similar compounds include methyl acrylate and ethyl acrylate. Butyl prop-2-enoate has a longer alkyl chain, providing greater flexibility and lower volatility compared to its shorter-chain counterparts .

Prop-2-enenitrile

Similar compounds include methacrylonitrile and vinyl cyanide. Prop-2-enenitrile is unique due to its high reactivity and versatility in forming various polymers and copolymers .

Styrene

Similar compounds include alpha-methylstyrene and vinyl toluene. Styrene is preferred for its ability to form polystyrene, a widely used plastic with excellent properties .

Propriétés

Numéro CAS |

26299-47-8 |

|---|---|

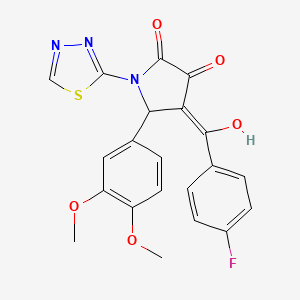

Formule moléculaire |

C18H23NO2 |

Poids moléculaire |

285.4 g/mol |

Nom IUPAC |

butyl prop-2-enoate;prop-2-enenitrile;styrene |

InChI |

InChI=1S/C8H8.C7H12O2.C3H3N/c1-2-8-6-4-3-5-7-8;1-3-5-6-9-7(8)4-2;1-2-3-4/h2-7H,1H2;4H,2-3,5-6H2,1H3;2H,1H2 |

Clé InChI |

WWPXOMXUMORZKI-UHFFFAOYSA-N |

SMILES canonique |

CCCCOC(=O)C=C.C=CC#N.C=CC1=CC=CC=C1 |

Description physique |

Liquid Nearly odorless pellets; [LG Chemical Limited MSDS] White granules or powder with a mild odor of acrylic ester; [Performance Additives MSDS] |

Numéros CAS associés |

108554-70-7 26299-47-8 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

phosphonium bromide](/img/structure/B15077477.png)

![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15077480.png)

![Benzene, [(4-methyl-3-pentenyl)oxy]-](/img/structure/B15077482.png)

![(5Z)-3-hexyl-5-({3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15077485.png)

![3-(2-bromophenyl)-4-[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B15077489.png)

![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(3-chlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15077512.png)

![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B15077525.png)

![N-(3-chlorophenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B15077527.png)

![N-(4-tert-butylphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B15077534.png)

![(5E)-5-[4-(benzyloxy)benzylidene]-2-(4-tert-butylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15077537.png)